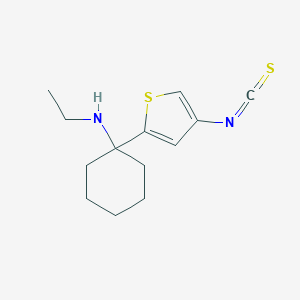

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

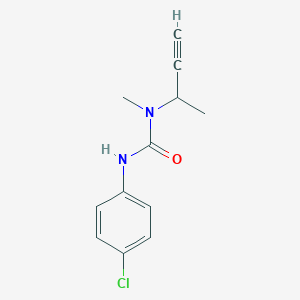

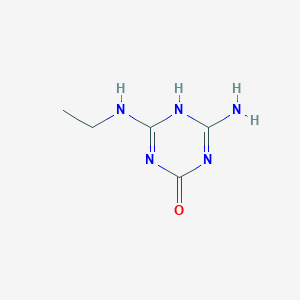

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine, also known as erlotinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which is overexpressed in many cancers. Erlotinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.

Wirkmechanismus

Erlotinib works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. Overexpression of EGFR is common in many cancers, including NSCLC and pancreatic cancer. Erlotinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.

Biochemische Und Physiologische Effekte

Erlotinib has been shown to have several biochemical and physiological effects. It inhibits the activation of downstream signaling pathways such as MAPK and AKT, which are involved in cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Erlotinib has several advantages for lab experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action. It is also commercially available and relatively easy to synthesize. However, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has some limitations for lab experiments. It is a potent inhibitor of EGFR, which is expressed in many normal tissues. Therefore, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine may have off-target effects and cause toxicity in normal tissues. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance can develop over time, which limits its long-term effectiveness in cancer treatment.

Zukünftige Richtungen

There are several future directions for research on N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine treatment. In addition, there is ongoing research on the development of new EGFR inhibitors with improved efficacy and safety profiles. Finally, there is a need for further research on the mechanisms of N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance and the development of strategies to overcome resistance.

Synthesemethoden

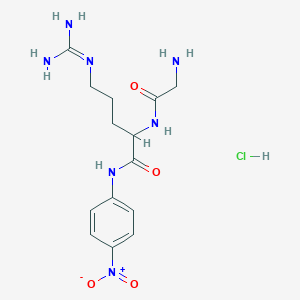

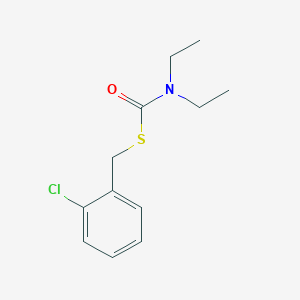

Erlotinib is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 2-bromo-5-chlorothiophene to form 4-(2-bromo-5-chlorothiophen-3-yl)benzylamine. This intermediate is then reacted with N-ethylcyclohexanamine to form N-ethyl-1-(4-(2-bromo-5-chlorothiophen-3-yl)benzyl)cyclohexan-1-amine. The final step involves the reaction of the intermediate with potassium isothiocyanate to form N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine.

Wissenschaftliche Forschungsanwendungen

Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including NSCLC and pancreatic cancer cells. In clinical trials, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to improve overall survival and progression-free survival in patients with advanced NSCLC and pancreatic cancer.

Eigenschaften

CAS-Nummer |

136811-74-0 |

|---|---|

Produktname |

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine |

Molekularformel |

C13H18N2S2 |

Molekulargewicht |

266.4 g/mol |

IUPAC-Name |

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H18N2S2/c1-2-15-13(6-4-3-5-7-13)12-8-11(9-17-12)14-10-16/h8-9,15H,2-7H2,1H3 |

InChI-Schlüssel |

IHSZKUSHJRNQBN-UHFFFAOYSA-N |

SMILES |

CCNC1(CCCCC1)C2=CC(=CS2)N=C=S |

Kanonische SMILES |

CCNC1(CCCCC1)C2=CC(=CS2)N=C=S |

Synonyme |

ITCE-1,2,4 N-ethyl-1-(2-(4-isothiocyanothienyl))cyclohexylamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.